

Solubility Profile of Atazanavir-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Atazanavir-d5**, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. Due to the limited availability of direct quantitative solubility data for **Atazanavir-d5**, this document summarizes the available data for Atazanavir and its sulfate salt in various organic solvents. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; therefore, the provided data serves as a strong proxy for the solubility of **Atazanavir-d5**.

Quantitative Solubility Data

The following table summarizes the reported solubility of Atazanavir and Atazanavir Sulfate in common organic solvents. This data is crucial for the preparation of stock solutions and for various stages of drug development, including formulation and in vitro and in vivo studies.



Compound	Solvent	Solubility (mg/mL)	Notes
Atazanavir	Ethanol	~2	[1]
Atazanavir	Dimethyl Sulfoxide (DMSO)	~16	[1]
Atazanavir	Dimethylformamide (DMF)	~25	[1]
Atazanavir (free base)	Not Specified	4-5	[2]
Atazanavir Sulfate	Dimethyl Sulfoxide (DMSO)	≥28.7	With gentle warming.
Atazanavir Sulfate	Dimethyl Sulfoxide (DMSO)	up to 166	It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility. [4]
Atazanavir-d5	Chloroform	Slightly Soluble	[5][6]
Atazanavir-d5	Ethanol	Slightly Soluble (Sonication may be required)	[5][6]
Atazanavir-d5	Methanol	Slightly Soluble	[5][6]

It is important to note that Atazanavir Sulfate is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] Its solubility is pH-dependent, with greater solubility in acidic conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following protocol provides a detailed methodology for this experiment.



1. Preparation of Saturated Solution:

- An excess amount of the solid compound (Atazanavir-d5) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask. It is important to add enough solid to ensure that a saturated solution is in equilibrium with the undissolved solid.[7]
- The container is then placed in a temperature-controlled environment, typically on an orbital shaker.
- The mixture is agitated at a constant speed (e.g., 60 rpm) for a sufficient period (often 24-72 hours) to ensure that equilibrium is reached.[9]

2. Phase Separation:

- Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.
- This is typically accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.[10]
- A chemically inert filter, such as a 0.22 μm PTFE syringe filter, should be used to prevent absorption of the solute.[9]

3. Quantification of Solute:

- The concentration of the dissolved Atazanavir-d5 in the clear, saturated filtrate is then determined using a validated analytical method.
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry are commonly employed for accurate quantification.[9][10]
- A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the measurement.

4. Data Reporting:

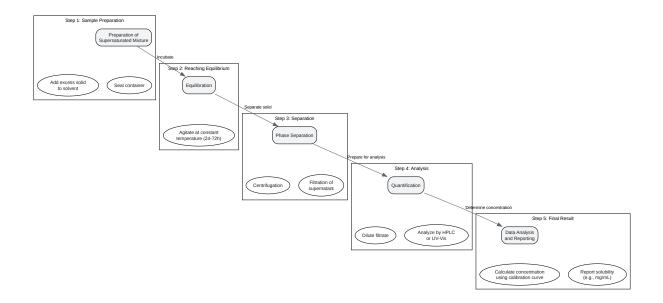


• The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.





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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

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